molecular formula C5H11NO4S B113447 3-Sulfino-DL-valine CAS No. 98462-04-5

3-Sulfino-DL-valine

Cat. No.: B113447
CAS No.: 98462-04-5
M. Wt: 181.21 g/mol
InChI Key: SVIZNTHNFAOGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety and Hazards

The safety data sheet for 2-Amino-3-methyl-3-sulfinobutanoic acid suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . It also recommends avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

2-Amino-3-methyl-3-sulfinobutanoic acid, also known as Sulbactam M-1, is a structural analogue of Sulbactam . Sulbactam is a β-lactamase inhibitor, which means it targets β-lactamase enzymes produced by certain bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Sulbactam M-1 allows the antibiotics to perform their function of destroying the bacterial cell wall .

Mode of Action

As a β-lactamase inhibitor, Sulbactam M-1 binds to the active site of the β-lactamase enzyme. This prevents the enzyme from breaking down the β-lactam ring, an essential component of many antibiotics. As a result, the antibiotic remains active and can exert its bactericidal effect .

Biochemical Pathways

The primary biochemical pathway affected by Sulbactam M-1 is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, Sulbactam M-1 allows β-lactam antibiotics to inhibit the transpeptidase enzymes that cross-link the peptidoglycan strands of the bacterial cell wall. This leads to a weakened cell wall and eventually, bacterial cell death .

Pharmacokinetics

Sulbactam is well-absorbed after intramuscular administration, widely distributed in body tissues and fluids, minimally metabolized, and primarily excreted unchanged in the urine .

Result of Action

The primary result of Sulbactam M-1’s action is the potentiation of β-lactam antibiotics. By inhibiting β-lactamase, Sulbactam M-1 prevents the degradation of β-lactam antibiotics, allowing them to exert their bactericidal effects. This results in the destruction of the bacterial cell wall and ultimately, the death of the bacteria .

Action Environment

The action of Sulbactam M-1 can be influenced by various environmental factors. For instance, the presence of other drugs may affect its absorption, distribution, metabolism, and excretion. Additionally, the pH of the environment can influence the ionization state of Sulbactam M-1, potentially affecting its absorption and distribution. The presence of β-lactamase-producing bacteria will also directly impact the efficacy of Sulbactam M-1 .

Chemical Reactions Analysis

3-Sulfino-DL-valine undergoes various chemical reactions, including:

Properties

IUPAC Name

2-amino-3-methyl-3-sulfinobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(2,11(9)10)3(6)4(7)8/h3H,6H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZNTHNFAOGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-amino-3-methyl-3-sulfinobutanoic acid formed during sulbactam degradation?

A1: Research indicates that 2-amino-3-methyl-3-sulfinobutanoic acid is not the direct product of sulbactam degradation. Instead, it forms through a two-step process. Initially, sulbactam degrades into a transient intermediate, 5-carboxy-6-methyl-6-sulfino-4-aza-2-heptenoic acid. This unstable compound further breaks down into 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This degradation pathway highlights the susceptibility of sulbactam to alkaline conditions.

Q2: How does the pH of the solution impact the stability of sulbactam and its degradation to 2-amino-3-methyl-3-sulfinobutanoic acid?

A2: The stability of sodium sulbactam is significantly influenced by pH. Studies reveal maximum stability within the pH range of 3.0 to 7.0. [] Outside this range, degradation rates accelerate. Under alkaline conditions, sulbactam degrades through a pathway that ultimately yields 2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid. [, ] This sensitivity to pH underscores the importance of carefully controlled conditions during sulbactam formulation and storage.

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